Simvastatin 4'-Methyl Ether
Overview
Description
The compound Simvastatin 4'-Methyl Ether is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a combination of functional groups, including methoxy, oxo, and ester groups
Mechanism of Action
Target of Action
Simvastatin 4’-Methyl Ether, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Simvastatin 4’-Methyl Ether acts by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol . The inhibition of this pathway leads to a decrease in the endogenous production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Simvastatin 4’-Methyl Ether affects the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids .
Pharmacokinetics
Simvastatin, from which Simvastatin 4’-Methyl Ether is derived, is well absorbed from the gastrointestinal tract. Due to an extensive first-pass effect, only a small percentage reaches the general circulation intact . Simvastatin is metabolized by CYP3A4 isoenzymes, which can lead to significant interactions with other drugs metabolized by the same enzymes .
Result of Action
The primary result of Simvastatin 4’-Methyl Ether’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This reduction in LDL levels has been shown to significantly reduce the risk of cardiovascular disease and all-cause mortality .
Action Environment
The action of Simvastatin 4’-Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP3A4 isoenzymes can affect the metabolism and efficacy of Simvastatin 4’-Methyl Ether . Additionally, factors such as diet, lifestyle, and individual genetic variations can also influence the drug’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin 4'-Methyl Ether typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps in the synthesis include:
- Formation of the hexahydronaphthalene core through a Diels-Alder reaction.
- Introduction of the methoxy and oxo groups via selective oxidation and methylation reactions.
- Formation of the oxan-2-yl moiety through a ring-closing reaction.
- Esterification to introduce the 2,2-dimethylbutanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound Simvastatin 4'-Methyl Ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-hydroxyoxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Uniqueness
The uniqueness of Simvastatin 4'-Methyl Ether lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20-,21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYISKGDWQZSZ-JJOHYTSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858393 | |
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864357-88-0 | |
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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